molecular formula C16H14N4O B5755078 6,6'-oxybis(2-methyl-1H-benzimidazole)

6,6'-oxybis(2-methyl-1H-benzimidazole)

Cat. No. B5755078
M. Wt: 278.31 g/mol
InChI Key: KAWQLCTZUCAILB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds structurally related to 6,6'-oxybis(2-methyl-1H-benzimidazole), often involves condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives. A practical method for synthesizing benzimidazoles from 1,2-phenylenediamines and aldehydes using Oxone® under mild conditions has been described, providing a versatile approach to benzimidazole libraries (Beaulieu et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied through spectral methods and X-ray crystallography. For instance, the structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated, revealing insights into the benzimidazole class' geometric and electronic configurations (Abdel Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazoles participate in various chemical reactions, contributing to their diverse chemical properties. The reactivity can be influenced by substituents on the benzimidazole core, as demonstrated in studies on benzimidazole derivatives containing piperazine or morpholine skeletons, which exhibit significant glucosidase inhibitory activity with antioxidant properties (Özil et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, can vary widely depending on the substituents and the synthesis method. Poly(imide benzimidazole)s, for example, have been explored for their high thermo-oxidative and radical-oxidative resistance, showcasing the material's potential for high-temperature applications (Yuan et al., 2014).

Chemical Properties Analysis

The chemical properties of 6,6'-oxybis(2-methyl-1H-benzimidazole) and related compounds include their reactivity towards other chemicals, their potential to form complexes, and their fluorescent properties. For example, the synthesis of [Oxybis(methylene)]bis(benzimidazole) and its complexes with Ni(III) and La(III) were studied for their fluorescent properties, indicating the potential for these materials as fluorescent markers or in sensor applications (Wang Zhuo-yuan, 2009).

properties

IUPAC Name

2-methyl-6-[(2-methyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-9-17-13-5-3-11(7-15(13)19-9)21-12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQLCTZUCAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-[(2-methyl-1H-benzimidazol-6-yl)oxy]-1H-benzimidazole

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